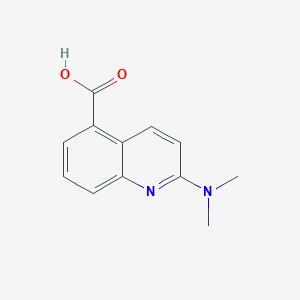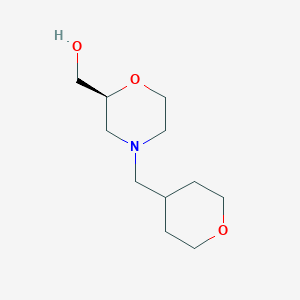
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol is a chiral compound with a morpholine ring substituted with a tetrahydropyran group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-dihydroxy pentane.
Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the tetrahydropyran derivative with an appropriate amine under basic conditions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolving the racemic mixture using chiral chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to achieve the desired reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride).
Substitution: SOCl2, PBr3, or TsCl (Tosyl chloride).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides, tosylates.
科学的研究の応用
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers.
作用機序
The mechanism of action of (S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
®-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol: The enantiomer of the compound with similar chemical properties but different biological activity.
Morpholine Derivatives: Compounds with a morpholine ring and various substituents, used in medicinal chemistry and organic synthesis.
Tetrahydropyran Derivatives: Compounds with a tetrahydropyran ring, used in the synthesis of natural products and pharmaceuticals.
Uniqueness
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in stereochemical studies.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
[(2S)-4-(oxan-4-ylmethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C11H21NO3/c13-9-11-8-12(3-6-15-11)7-10-1-4-14-5-2-10/h10-11,13H,1-9H2/t11-/m0/s1 |
InChIキー |
PHRQBKVDUFUVOM-NSHDSACASA-N |
異性体SMILES |
C1COCCC1CN2CCO[C@@H](C2)CO |
正規SMILES |
C1COCCC1CN2CCOC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
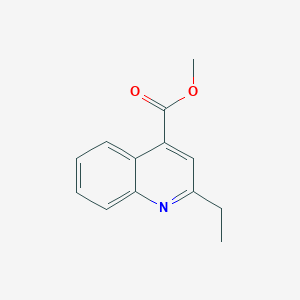



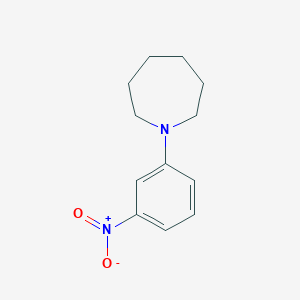
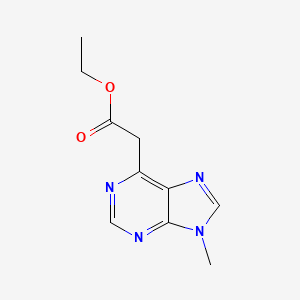



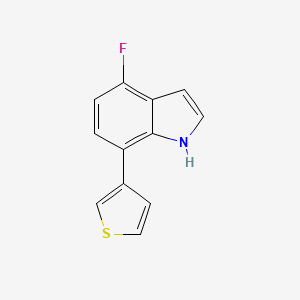
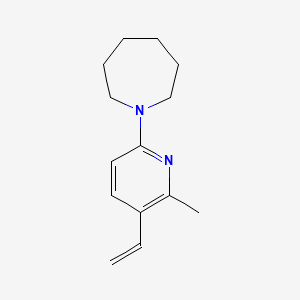
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
